molecular formula C14H13Cl2NO2S B1298991 Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 350997-32-9

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No. B1298991
M. Wt: 330.2 g/mol
InChI Key: CRQCVYUADPRKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" has not been directly studied in the provided papers. However, related compounds with similar structural features have been synthesized and evaluated for their biological activity and pharmacokinetics. For instance, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate was synthesized as a potential antimalarial agent and tested against Plasmodium lophurae in turkeys, showing a comparison to its nitrogen isostere, chloroguanide . Another study focused on the synthesis and pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, which are structural isomers of the β2 agonists clenproperol and clenpenterol . These studies provide insights into the chemical behavior and potential biological activity of compounds structurally related to "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate".

Synthesis Analysis

The synthesis of related compounds involves the development of methods that can potentially be applied to the synthesis of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate". The methods described in the papers include the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate and 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol . These methods could provide a foundation for the synthesis of the compound , considering the similarities in the chemical structures and functional groups.

Molecular Structure Analysis

The molecular structure of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" would likely exhibit characteristics similar to the compounds studied in the papers. The presence of dichlorophenyl groups and isopropylamino moieties suggests that the compound may have significant interactions with biological targets due to these electron-withdrawing groups and potential hydrogen bond donors or acceptors .

Chemical Reactions Analysis

While the specific chemical reactions of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" are not detailed in the provided papers, the studies do indicate that halogen atoms in the molecules prevent rapid metabolic inactivation . This suggests that the compound may also exhibit stability against metabolic degradation, which could be beneficial for its potential use as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds studied. For example, the pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol showed that increases in dose led to proportionate increases in the maximum blood substance concentration, with times to maximum concentration ranging from 0.25 to 1.5 hours . These properties, including area under the pharmacokinetic curve, half-elimination time, mean retention time, and plasma clearance, are crucial for understanding the behavior of the compound in a biological system and can guide the development of "Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate" for potential therapeutic applications.

Scientific Research Applications

Thiophene Derivatives Synthesis and Applications

  • Thiophene Analogues of Carcinogens : Research on thiophene analogues, like benzidine and 4-aminobiphenyl, has explored their synthesis and evaluated their potential carcinogenicity. Studies have utilized thiophene derivatives to understand carcinogenic mechanisms and assess the biological activity of these compounds in vitro, indicating their potential for further pharmacological and toxicological studies (Ashby et al., 1978).

  • Chemical and Biological Activities : The review on synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones provides a comprehensive overview of the methods for their synthesis, chemical reactivity, and biological activity. Such compounds have applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory activities, highlighting the potential of thiophene derivatives in drug development (Sosnovskikh, 2018).

  • Environmental Degradation Products : Research on degradation products of environmental contaminants like 2,4-dichlorophenoxyacetic acid (2,4-D) discusses the transformation products and their environmental fate. Although not directly related to the compound , such studies shed light on the environmental impact and degradation pathways of chlorinated organic compounds, which could be relevant for assessing the environmental behavior of related thiophene derivatives (Liu et al., 2018).

properties

IUPAC Name

propan-2-yl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-10(6-20-13(12)17)9-4-3-8(15)5-11(9)16/h3-7H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCVYUADPRKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162712
Record name 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

CAS RN

350997-32-9
Record name 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.